(4-Hydroxy-phenyl)-tetrazol-1-yl-acetic acid
Overview
Description
(4-Hydroxy-phenyl)-tetrazol-1-yl-acetic acid is a synthetic organic compound that features a tetrazole ring attached to a phenyl group, which is further connected to an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Hydroxy-phenyl)-tetrazol-1-yl-acetic acid typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.
Attachment to the Phenyl Group: The tetrazole ring is then attached to a phenyl group through a substitution reaction.
Formation of the Acetic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(4-Hydroxy-phenyl)-tetrazol-1-yl-acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the phenyl ring can be oxidized to form a quinone derivative.
Reduction: The tetrazole ring can be reduced under specific conditions to form an amine derivative.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as alkoxides or amines can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl-tetrazole derivatives.
Scientific Research Applications
(4-Hydroxy-phenyl)-tetrazol-1-yl-acetic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties, such as increased thermal stability or unique electronic characteristics.
Biological Studies: It can be used as a probe to study biochemical pathways involving tetrazole-containing compounds.
Industrial Applications: The compound can be used in the synthesis of agrochemicals or other industrial chemicals.
Mechanism of Action
The mechanism of action of (4-Hydroxy-phenyl)-tetrazol-1-yl-acetic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The tetrazole ring can mimic the carboxylate group in biological systems, allowing the compound to interact with proteins and other biomolecules.
Comparison with Similar Compounds
Similar Compounds
(4-Hydroxyphenyl)acetic acid: A simpler compound with similar structural features but lacking the tetrazole ring.
(4-Hydroxyphenyl)propanoic acid: Another related compound with a propanoic acid moiety instead of an acetic acid moiety.
(4-Hydroxyphenyl)pyruvic acid: A compound with a pyruvic acid moiety, used in different biochemical applications.
Uniqueness
(4-Hydroxy-phenyl)-tetrazol-1-yl-acetic acid is unique due to the presence of the tetrazole ring, which imparts distinct chemical and biological properties. The tetrazole ring can enhance the compound’s stability and binding affinity to biological targets, making it a valuable scaffold in drug design and other applications.
Properties
IUPAC Name |
2-(4-hydroxyphenyl)-2-(tetrazol-1-yl)acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O3/c14-7-3-1-6(2-4-7)8(9(15)16)13-5-10-11-12-13/h1-5,8,14H,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOEJBZILHGQBGD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(=O)O)N2C=NN=N2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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